Olomoucine II
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Overview
Description
OLOMOUCINE II is a small molecule that belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound is an experimental drug primarily known for its potent inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Preparation Methods
The synthesis of OLOMOUCINE II involves multiple steps, starting with the preparation of the purine core structure. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Alkylation: The alkylamine group is introduced at the 6-position of the purine ring through an alkylation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
OLOMOUCINE II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the purine ring are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
OLOMOUCINE II has a wide range of scientific research applications, including:
Cancer Research: This compound is used as a CDK inhibitor to study the role of CDKs in cancer cell proliferation and to develop potential cancer therapies.
Antiviral Research: The compound has shown potent antiviral properties against a broad range of human viruses, including herpes simplex virus and human adenovirus.
Neuroinflammation Studies: This compound is used to investigate the effects of CDK inhibition on neuroinflammation and functional recovery following stroke.
Mechanism of Action
OLOMOUCINE II exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include CDK1, CDK2, and CDK5 .
Comparison with Similar Compounds
OLOMOUCINE II is similar to other CDK inhibitors, such as roscovitine and flavopiridol. it exhibits unique properties that distinguish it from these compounds:
Roscovitine: Both this compound and roscovitine inhibit CDKs, but this compound has shown more potent antiviral properties.
Similar compounds include:
- Roscovitine
- Flavopiridol
- Purvalanol
This compound’s unique combination of CDK inhibition and antiviral properties makes it a valuable compound for both research and potential therapeutic applications.
Properties
Molecular Formula |
C19H26N6O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]methyl]phenol |
InChI |
InChI=1S/C19H26N6O2/c1-4-14(10-26)22-19-23-17(20-9-13-7-5-6-8-15(13)27)16-18(24-19)25(11-21-16)12(2)3/h5-8,11-12,14,26-27H,4,9-10H2,1-3H3,(H2,20,22,23,24)/t14-/m1/s1 |
InChI Key |
NDUVSANREQEDRE-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
Synonyms |
olomoucine II |
Origin of Product |
United States |
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